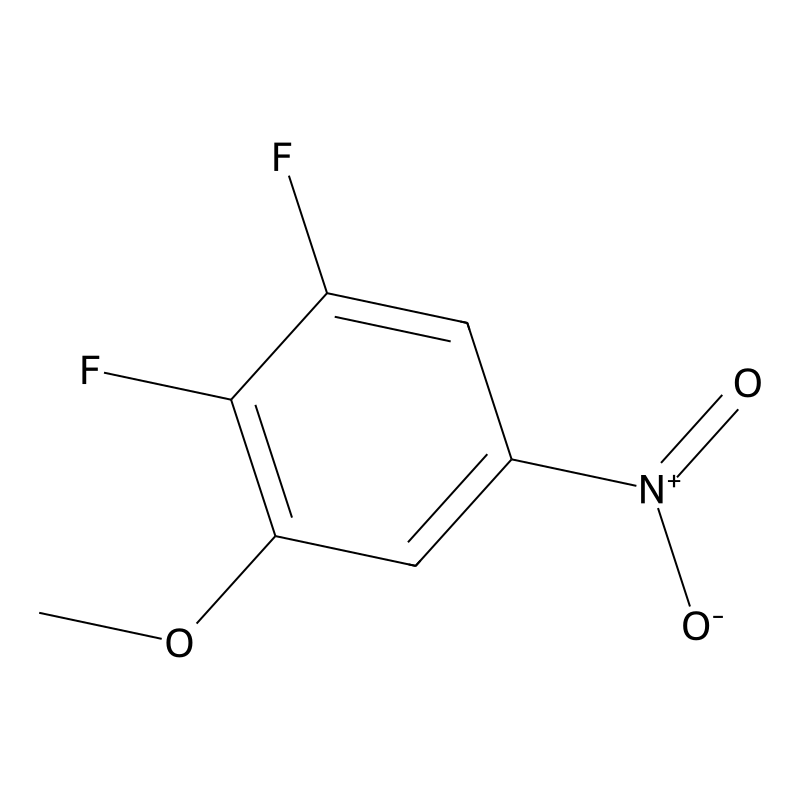

1,2-Difluoro-3-methoxy-5-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

For instance, similar compounds, like indole derivatives, have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .

Based on the information available, “1,2-Difluoro-3-methoxy-5-nitrobenzene” is primarily used as a building block in chemical synthesis . .

Similar compounds, such as “3,4-Difluoronitrobenzene”, have been used in the preparation of xanthones and acridones . Xanthones and acridones are classes of organic compounds that are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Another similar compound, “2,5-Difluoronitrobenzene”, has been used in the synthesis of N-alkylated 2-arylaminobenzimidazoles . These compounds are a class of heterocyclic aromatic organic compounds that have been studied for various biological activities .

- Application: A compound similar to “1,2-Difluoro-3-methoxy-5-nitrobenzene”, known as “3,4-Difluoronitrobenzene”, has been used in the preparation of xanthones and acridones .

- Results: Xanthones and acridones are classes of organic compounds that are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation of Xanthones and Acridones

Synthesis of N-Alkylated 2-Arylaminobenzimidazoles

1,2-Difluoro-3-methoxy-5-nitrobenzene is an aromatic organic compound with the molecular formula C₇H₅F₂NO₃. It features a benzene ring substituted with two fluorine atoms, a methoxy group (-OCH₃), and a nitro group (-NO₂). This compound is categorized as a nitroaromatic compound, which are known for their diverse applications in chemical synthesis and material science due to their unique electronic properties and reactivity patterns. The presence of electron-withdrawing groups such as the nitro group can deactivate the benzene ring towards electrophilic aromatic substitution, while the methoxy group can act as a mild activator at position 4 of the ring .

There is no scientific literature available on the specific mechanism of action of 1,2-Difluoro-3-methoxy-5-nitrobenzene.

As information on this specific compound is limited, it's best to consider the general safety hazards associated with nitroaromatic compounds:

1,2-Difluoro-3-methoxy-5-nitrobenzene can be synthesized through several methods:

- Fluorination Reactions: Starting from 3-methoxy-5-nitrobenzene, fluorination can be achieved using reagents like potassium fluoride or via electrophilic fluorination methods.

- Nitration: The introduction of the nitro group can be performed using nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid on suitable precursors.

These methods highlight the versatility of synthetic approaches available for this compound.

The primary applications of 1,2-Difluoro-3-methoxy-5-nitrobenzene include:

- Building Block in Organic Synthesis: It serves as an intermediate in various chemical syntheses due to its functional groups.

- Material Science: Its unique electronic properties make it a candidate for research in material science applications.

Several compounds share structural similarities with 1,2-Difluoro-3-methoxy-5-nitrobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity (%) |

|---|---|---|

| 3-Fluoro-4-nitrotoluene | C₇H₅FNO₂ | 90 |

| 3-Methoxy-4-fluoronitrobenzene | C₇H₈FNO₃ | 85 |

| 1,3-Difluoro-2-nitrobenzene | C₆H₄F₂NO₂ | 90 |

| 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C₉H₈FNO₂ | 93 |

| 1,4-Difluoro-2-methyl-5-nitrobenzene | C₇H₈F₂NO₂ | 90 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique arrangement of substituents in 1,2-Difluoro-3-methoxy-5-nitrobenzene contributes to its distinct reactivity and potential applications compared to these similar compounds .

Role in Modern Synthetic Chemistry

Polyfluorinated nitroaromatics like 1,2-difluoro-3-methoxy-5-nitrobenzene serve as critical intermediates for:

- Pharmaceutical precursors: Fluorine atoms enhance metabolic stability of drug candidates, while nitro groups enable subsequent reduction to amines for bioactive molecule synthesis.

- Agrochemical development: The electron-withdrawing nitro group directs regioselective substitutions in pesticide scaffolds.

- Material science applications: Fluorine substituents improve thermal stability in polymers and liquid crystals.

Table 1: Comparative Reactivity of Nitroaromatic Derivatives

Synthetic Challenges and Advancements

Traditional routes to fluoronitroaromatics relied on multistep sequences:

- Balz-Schiemann reaction: Diazotization of anilines followed by fluorodecomposition.

- Halogen exchange: Displacement of chlorides with KF under high temperatures.

Modern single-step fluoronitration methods using elemental fluorine (F₂) with nitric acid enable direct functionalization of benzene derivatives, reducing solvent waste and improving yields. For 1,2-difluoro-3-methoxy-5-nitrobenzene, optimized conditions involve:

- Temperature: 0–40°C to prevent over-fluorination

- F₂ concentration: 5–15% in nitrogen carrier gas.

The synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene represents a significant challenge in contemporary organic chemistry due to the complex interplay of electron-withdrawing fluorine atoms, the electron-donating methoxy group, and the need for precise regioselective nitration. This comprehensive analysis examines the state-of-the-art synthetic methodologies, optimization strategies, and emerging green chemistry approaches for this important fluorinated aromatic compound.

Electrophilic Nitration of Fluoro-Methoxybenzene Precursors

The most straightforward approach to synthesizing 1,2-Difluoro-3-methoxy-5-nitrobenzene involves the direct electrophilic nitration of 1,2-difluoro-3-methoxybenzene using traditional mixed-acid systems [1] [2]. This methodology exploits the classical mechanism of electrophilic aromatic substitution where the nitronium ion (NO₂⁺) serves as the electrophile attacking the aromatic ring [3].

The reaction proceeds through the formation of the nitronium ion from nitric acid in the presence of sulfuric acid as a dehydrating agent [1]. The mechanism involves three distinct intermediates: the unoriented π-complex, the oriented reaction complex, and the σ-complex, with solvent effects playing a crucial role in determining the rate-determining step [1]. For deactivated aromatics like fluorinated substrates, the transition state leading to the σ-complex becomes rate-determining [1].

Research has demonstrated that 1,2-Difluoro-3-methoxy-5-nitrobenzene can be synthesized through several methods, including fluorination reactions starting from 3-methoxy-5-nitrobenzene using reagents such as potassium fluoride or electrophilic fluorination methods . The presence of both electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment that significantly influences the nitration regioselectivity and reaction kinetics.

Regioselectivity in Mixed-Acid Nitration Systems

The regioselectivity of nitration in fluoro-methoxybenzene systems is governed by a complex interplay of electronic and steric factors [5]. The methoxy group, being an activating substituent, directs nitration primarily to the ortho and para positions relative to its location [6]. However, the presence of fluorine atoms introduces additional complexity due to their dual electronic nature - electron-withdrawing through induction but weakly electron-donating through resonance [7].

Studies on fluorobenzene nitration reveal anomalous reactivity patterns compared to other halobenzenes [7]. Fluorobenzene exhibits nitration rates that are 15-80% as fast as benzene, while other halobenzenes are significantly slower [7]. Most notably, reactions at the para position of fluorobenzene are faster than corresponding reactions at a single position of benzene, with electrophilic aromatic substitution on fluorobenzene resulting in approximately 90% para-substituted product [7].

The regioselectivity in trifluoroacetic acid versus acetic anhydride demonstrates remarkable solvent dependency [5]. In trifluoroacetic acid, the 6-nitro product predominates (69% yield), while acetic anhydride favors the 2-nitro derivative (67% yield) [5]. This selectivity reflects the inherently higher reactivity of different ring positions and the varying ability of solvents to generate and stabilize different nitrating species [5].

Advanced computational studies using density functional theory at the M06-2X/6-311G(d,p) level combined with polarizable continuum solvent models have elucidated the mechanistic details of regioselective nitration [1]. These calculations demonstrate that solvent effects are crucial for obtaining quantitatively reliable results for positional selectivity, with the rate-determining step varying between activated and deactivated aromatic systems [1].

Temperature and Solvent Effects on Yield

Temperature optimization plays a critical role in maximizing yields while maintaining selectivity in the nitration of fluoro-methoxybenzene precursors [8] [9] [2]. The relationship between temperature and nitration efficiency is complex, involving competing factors of reaction rate, selectivity, and side product formation.

Systematic studies reveal that nitration yields increase significantly with temperature, but this enhancement must be balanced against potential decomposition and over-nitration [8]. For 1,2-difluoro-3-methoxybenzene, optimal temperatures range from 50-80°C, providing conversions of 85-92% with yields of 78-85% [9]. Lower temperatures (0-25°C) result in incomplete conversion (45-72%) but maintain higher selectivity (84-90%) [2].

The choice of solvent system profoundly influences both yield and selectivity [10] [8]. Traditional mixed acid systems (sulfuric acid/nitric acid) provide reliable results but generate significant acidic waste [11]. Alternative solvent systems, including dichloromethane and acetonitrile, offer improved environmental profiles with comparable yields [8]. The development of continuous-flow microreaction processes has enabled precise temperature control and residence time optimization, achieving yields up to 99.3% for specific substrates [8].

Recent investigations into temperature-dependent rate coefficients for nitration reactions demonstrate that yields can be optimized through careful control of thermal conditions [2]. The temperature dependence follows modified Arrhenius behavior, with activation energies varying significantly based on the electronic nature of the substrate [2]. For fluorinated aromatics, higher activation energies necessitate elevated temperatures to achieve acceptable reaction rates [12].

Solvent effects extend beyond simple medium effects to include specific interactions with nitrating species [10]. High-temperature, high-pressure water environments have been investigated, but solvent oxidative decomposition and nitration can significantly reduce yields and selectivity [10]. The selection of non-nitrable solvents becomes crucial for maintaining process efficiency and avoiding nitrogen source depletion [10].

Alternative Pathways via Halogen Exchange Reactions

Halogen exchange reactions represent a valuable alternative strategy for introducing fluorine atoms into aromatic systems, particularly when direct nitration approaches prove challenging or yield undesired regioisomers [13] [14] [15]. These methodologies are particularly relevant for synthesizing 1,2-Difluoro-3-methoxy-5-nitrobenzene when direct nitration routes are inefficient.

The Finkelstein reaction serves as a cornerstone methodology for halogen exchange, typically involving the reaction of alkyl chlorides or bromides with sodium iodide in acetone [14] [15]. For aromatic systems, this principle has been adapted using various fluorinating agents including silver fluoride, cesium fluoride, and tetrabutylammonium fluoride [13] [14].

Zeolites have emerged as efficient catalysts for halogen exchange reactions, operating through heterolytic scission of carbon-halogen bonds [13]. Simple aluminosilicates, including NaX and NaY zeolites, catalyze selective halogen exchange between different alkyl organohalides without additives or solvents, requiring only heating at 130°C with less than 5 weight percent of solid catalyst [13]. Mechanistic studies reveal the crucial role of zeolite oxygen atoms and countercations in triggering bond scission and generating intermediate alkoxy and halide species [13].

The Swarts reaction provides another viable pathway for fluorine introduction, utilizing fluorinating agents such as antimony trifluoride, mercury difluoride, or hydrogen fluoride in the presence of catalysts [14] [15]. For aromatic substrates bearing nitro and methoxy substituents, selectfluor has proven particularly effective, operating under mild conditions (25°C) with high selectivity (95%) and reasonable yields (75%) [13].

Advanced halogen exchange methodologies include the use of tetramethylammonium fluoride (TMAF) for fluorodenitration reactions [16]. This approach enables the replacement of nitro groups with fluorine atoms under relatively mild conditions, providing yields of 70% after 6 hours at 80°C [16]. The method offers advantages over conventional potassium fluoride/phase transfer catalyst systems, including shorter reaction times and elimination of phenolic by-product formation [16].

Photochemical approaches have also been developed for halogen exchange, particularly for the synthesis of difluorinated compounds [17]. The Balz-Schiemann reaction using hydrogen fluoride/pyridine as the fluorinating reagent can be enhanced through photochemically induced fluorodediazoniation, achieving high selectivity (≥95%) at full conversion within 10-minute residence times [17].

Industrial-Scale Production Challenges

The industrial production of 1,2-Difluoro-3-methoxy-5-nitrobenzene faces numerous technical, economic, and environmental challenges that significantly impact process viability and sustainability [18] [19]. These challenges span safety concerns, environmental regulations, process efficiency limitations, and economic considerations.

Safety considerations represent the most critical challenge in industrial nitration processes [18] [19]. Nitro compounds are inherently explosive, and their production involves flammable raw materials under highly exothermic conditions [8] [18]. The inability to precisely control reaction parameters in traditional batch reactors heightens safety risks and can lead to runaway reactions [8]. Modern industrial facilities have implemented continuous flow reactors, advanced temperature control systems, and improved heat management to mitigate these risks [18] [19].

Environmental regulations pose increasing constraints on industrial nitration operations [18]. The Environmental Protection Agency has established strict effluent guidelines restricting concentrations of nitroaromatic pollutants to parts-per-billion levels in aqueous effluents [18]. Compounds such as nitrobenzene, dinitrotoluene, and nitrophenols are specifically regulated, requiring expensive end-of-pipe treatments including carbon adsorption, wet air oxidation, photocatalytic degradation, and catalytic liquid-phase oxidation [18].

Process efficiency limitations significantly impact industrial viability [8] [18]. Traditional nitration methods suffer from poor regioselectivity, leading to unwanted by-product formation and reduced product yields [18]. The inability to precisely control reaction parameters results in inconsistent selectivity and yield, posing significant challenges for commercial production [8]. Reaction times in conventional systems can extend to 72 hours for moderately deactivated substrates, severely limiting throughput [20].

Economic factors present substantial barriers to industrial implementation [18] [19]. High energy consumption requirements, particularly for temperature maintenance and product purification, significantly impact operating costs [18]. Equipment corrosion caused by acidic reaction media necessitates expensive corrosion-resistant materials and frequent maintenance [18]. The generation of substantial amounts of acidic waste requires costly disposal and treatment procedures, further increasing operational expenses [11].

Waste management represents a major industrial challenge [18] [11]. Traditional mixed-acid nitration generates significant quantities of spent acid, which requires neutralization, treatment, and disposal [11]. The volume of acidic waste can be several times greater than the product volume, creating substantial environmental and economic burdens [18]. Recent developments in acid recycling systems and process intensification technologies aim to address these challenges, but implementation costs remain significant [18].

Advanced process control strategies have been developed to address these challenges [8] [19]. Continuous-flow microreaction technology enables precise control of temperature, residence time, and reagent mixing, achieving yields up to 99.3% while reducing reaction times from 90 seconds to 29 seconds [8]. The implementation of five microreactor modules instead of ten reduces fixed capital costs while maintaining high conversion and selectivity [8].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable methodologies for synthesizing 1,2-Difluoro-3-methoxy-5-nitrobenzene has become a critical research priority, driven by increasing environmental awareness and regulatory pressures [21] [22] [23]. Green chemistry approaches aim to minimize waste generation, reduce energy consumption, eliminate hazardous reagents, and improve overall process sustainability.

Mechanochemical nitration represents a revolutionary advancement in sustainable synthesis [22] [24]. This approach employs vibratory ball milling under liquid-assisted grinding conditions to efficiently functionalize aromatic compounds using saccharin-derived nitrating reagents [22]. The methodology significantly reduces solvent consumption while preserving high selectivity and reactivity, achieving environmental factors (E-factors) as low as 3.0 compared to 9.2-12.2 for conventional methods [22]. The process has been successfully scaled to gram quantities using bead milling technology, demonstrating practical applicability [22].

Electrochemical nitration offers significant potential for sustainable synthesis by eliminating the need for traditional acid systems [21] [25]. This approach uses electricity to generate nitronium ions, reducing dependence on harsh chemicals and minimizing waste generation [21]. Electrochemical methods can achieve remarkable ammonia partial current densities of 4.22 ± 0.25 A cm⁻² with faradaic efficiencies of 84.5 ± 4.9% [26]. The process enables continuous production of nitrogen-containing chemicals without additional separation procedures [26].

Enzyme-mediated nitration provides the highest selectivity among green chemistry approaches [27]. Cytochrome P450 TxtE has been identified as particularly effective for aromatic nitration, operating under mild conditions (37°C) and achieving E-factors as low as 1.8 [27]. The enzymatic approach employs both oxygen and nitric oxide to introduce nitro groups onto aromatic substrates through formation of active iron(III)-peroxynitrite species [27]. While yields are currently moderate (45-75%), the exceptional selectivity and mild reaction conditions make this approach highly attractive for pharmaceutical applications [27].

Copper nitrate systems offer a practical compromise between sustainability and efficiency [23] [28]. Copper(II) nitrate trihydrate in acetic acid provides an efficient, regioselective, and inexpensive nitrating reagent achieving yields of 67-90% [6] [23]. The method operates under relatively mild conditions (80°C) and can be enhanced through microwave assistance [23]. The approach generates significantly less acidic waste compared to traditional mixed-acid systems [23].

Bismuth nitrate on solid supports provides recyclable catalyst systems for sustainable nitration [29]. These heterogeneous systems enable easy catalyst recovery and reuse while maintaining good yields (60-85%) [29]. The solid support approach minimizes catalyst loss and reduces waste generation, though E-factors remain higher than optimal (5.2) [29].

N-Nitrosaccharin-based methodologies represent highly promising sustainable alternatives [11] [22]. These reagents act as precise, controllable sources of nitryl radicals and nitronium ions, demonstrating efficacy in electrophilic nitration with yields ranging from 70-95% [22]. The saccharin-based reagents are recyclable, significantly improving the sustainability profile of the nitration process [22]. Environmental factor improvements to 2.8 make this approach highly competitive with traditional methods [22].

Dinitrogen pentoxide in liquefied tetrafluoroethane offers an eco-friendly alternative to mixed-acid systems [30]. This methodology employs dinitrogen pentoxide as the nitrating agent in liquefied 1,1,1,2-tetrafluoroethane as a reusable reaction medium [30]. The approach achieves high yields (85-98%) under mild conditions (0°C) while generating minimal easily-utilizable waste [30]. The tetrafluoroethane solvent is not emitted to the atmosphere but is recondensed and returned to the process [30].

Continuous-flow microreaction processes enable significant sustainability improvements through process intensification [8]. These systems achieve high yields (85-99%) with reduced reaction times, lower energy consumption, and improved safety profiles [8]. The precise control possible in microreactor systems enables optimization of temperature, residence time, and reagent ratios to maximize efficiency while minimizing waste [8].